Physical and chemical properties of diamminecopper(II) bisulfate hexahydrate
Physical and chemical properties of diamminecopper(II) bisulfate hexahydrate
This guide provides a comprehensive overview of the physical and chemical properties of diamminecopper(II) bisulfate hexahydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of coordination chemistry with practical insights into the synthesis, characterization, and potential applications of this copper(II) complex.
Introduction and Nomenclature
Diamminecopper(II) bisulfate hexahydrate is a coordination compound of copper(II). The nomenclature specifies a central copper ion in the +2 oxidation state, coordinated by two ammonia (ammine) ligands. The counter-ions are bisulfate (hydrogensulfate), and the crystal lattice contains six water molecules of hydration.
It is crucial to distinguish this compound from the more commonly referenced ammonium copper(II) sulfate hexahydrate, ((NH₄)₂Cu(SO₄)₂·6H₂O). The latter is a double salt where ammonium ions (NH₄⁺) act as counter-ions and are not directly bonded to the copper center. In contrast, diamminecopper(II) bisulfate hexahydrate features ammonia (NH₃) as a neutral ligand directly coordinated to the copper(II) ion. This fundamental difference in structure dictates their distinct chemical and physical properties.
Molecular Structure and Coordination Chemistry
In an aqueous environment, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. The addition of ammonia leads to the stepwise replacement of the aqua ligands. For diamminecopper(II) bisulfate hexahydrate, the coordination sphere around the copper(II) ion likely consists of two ammonia molecules and four water molecules, resulting in the complex cation [Cu(NH₃)₂(H₂O)₄]²⁺. The bisulfate ions (HSO₄⁻) would then act as counter-ions to balance the charge. The remaining two water molecules would be incorporated into the crystal lattice as water of hydration.
The coordination of the ammine and aqua ligands to the copper(II) center is a key determinant of the compound's properties. The Cu-N bond lengths in amminecopper(II) complexes are typically around 2.10 Å.[1]
Caption: Proposed coordination sphere of diamminecopper(II) bisulfate hexahydrate.
Physical Properties
The physical properties of diamminecopper(II) bisulfate hexahydrate are anticipated to be similar to other hydrated copper(II) salts and ammine complexes.
| Property | Predicted Value | Rationale/Reference |
| Appearance | Blue crystalline solid | The presence of the [Cu(NH₃)₂(H₂O)₄]²⁺ complex ion is expected to impart a blue color, characteristic of many copper(II) complexes. |
| Molar Mass | 361.78 g/mol | Calculated based on the presumed formula ₂·2H₂O. |
| Solubility | Soluble in water | Expected to be soluble in water due to the ionic nature of the compound and the presence of hydrophilic ligands and counter-ions. |
| Density | ~1.9 g/cm³ | By analogy to ammonium copper(II) sulfate hexahydrate (1.921 g/cm³).[2] |
| Melting Point | Decomposes upon heating | Hydrated salts, especially those with coordinated volatile ligands like ammonia, typically decompose before melting. |
Chemical Properties and Reactivity
The chemical behavior of diamminecopper(II) bisulfate hexahydrate is governed by the lability of the ligands and the redox chemistry of the copper(II) center.
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Ligand Exchange Reactions: The aqua and ammine ligands can be displaced by other ligands that form more stable complexes with copper(II). For instance, the addition of a chelating ligand like ethylenediamine would likely result in the formation of a more stable complex.
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Acid-Base Reactions: The bisulfate counter-ion (HSO₄⁻) is a weak acid and will participate in acid-base equilibria in solution. The coordinated water molecules can also be deprotonated by strong bases.
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Thermal Decomposition: Upon heating, the compound is expected to lose water of hydration and coordinated water molecules first, followed by the loss of the ammine ligands. Further heating would lead to the decomposition of the bisulfate anions, ultimately yielding copper(II) oxide. The thermal decomposition of copper sulfates generally proceeds through the formation of oxysulfates at intermediate temperatures.[3][4]
Experimental Protocols
Synthesis of Diamminecopper(II) Bisulfate Hexahydrate
This protocol outlines a plausible method for the synthesis of diamminecopper(II) bisulfate hexahydrate, adapted from procedures for related amminecopper(II) complexes.[1][5]
Materials:
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated ammonia solution (NH₃)
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Deionized water
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Ethanol
Procedure:
-
Preparation of Copper(II) Bisulfate Solution:
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Dissolve a known amount of copper(II) sulfate pentahydrate in a minimal amount of deionized water.
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Carefully add a stoichiometric amount of concentrated sulfuric acid to the copper(II) sulfate solution to convert the sulfate ions to bisulfate ions. The solution should be kept cool during this process.
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-
Formation of the Diammine Complex:
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Slowly add concentrated ammonia solution dropwise to the copper(II) bisulfate solution with constant stirring. A precipitate of copper(II) hydroxide may initially form but will redissolve upon the addition of more ammonia to form the ammine complex. The amount of ammonia should be carefully controlled to favor the formation of the diammine complex over the tetraammine complex.
-
-
Crystallization:
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Slowly add ethanol to the resulting blue solution to induce precipitation of the diamminecopper(II) bisulfate hexahydrate crystals.
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Cool the mixture in an ice bath to maximize the yield of the crystals.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the crystals in a desiccator over a suitable drying agent.
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Caption: Proposed workflow for the synthesis of diamminecopper(II) bisulfate hexahydrate.
Characterization Techniques
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Infrared (IR) Spectroscopy: The presence of coordinated ammine ligands can be confirmed by the appearance of N-H stretching and bending vibrations in the IR spectrum. The bisulfate ion will exhibit characteristic S-O and S-OH stretching frequencies.
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UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an aqueous solution of the complex is expected to show a broad absorption band in the visible region, corresponding to the d-d transitions of the copper(II) ion. The position of this maximum absorption (λ_max) is sensitive to the ligand field strength. For amminecopper(II) complexes, λ_max is typically in the range of 600-650 nm.[6]
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Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the number of water molecules of hydration and to study the thermal decomposition profile of the compound. Differential scanning calorimetry (DSC) can identify phase transitions and the enthalpies of decomposition.
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X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise molecular structure and crystal packing of the compound. Powder XRD can be used to confirm the phase purity of the synthesized product.
Safety and Handling
Diamminecopper(II) bisulfate hexahydrate should be handled with appropriate safety precautions. It is expected to be harmful if swallowed and may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
Conclusion
Diamminecopper(II) bisulfate hexahydrate represents an interesting, though not extensively studied, copper(II) coordination compound. Its properties are dictated by the interplay between the coordinated ammine and aqua ligands, the bisulfate counter-ions, and the water of hydration. The synthesis and characterization of this compound provide a valuable case study in the principles of coordination chemistry. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to definitively elucidate its structure and further understand its properties.
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